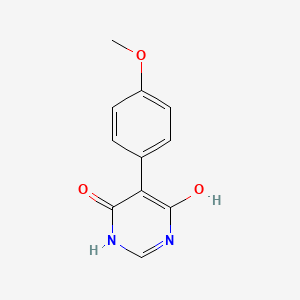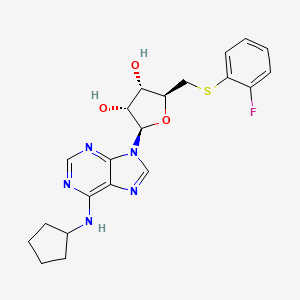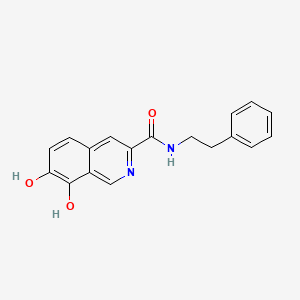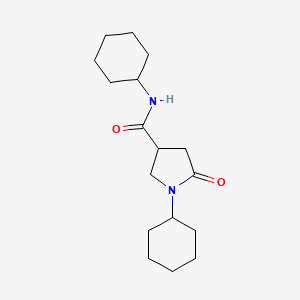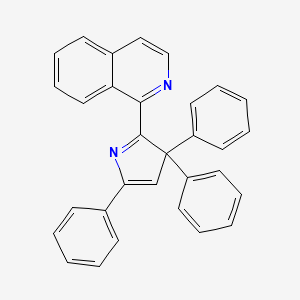![molecular formula C17H17ClN6O4 B12915519 N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine CAS No. 922713-75-5](/img/structure/B12915519.png)
N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea is a complex organic compound that features a chlorophenyl group, a purine base, and a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea typically involves multiple steps, including the formation of the chlorophenyl group, the purine base, and the tetrahydrofuran ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of each part of the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help to optimize the yield and purity of the final product while minimizing the production time and cost.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-3-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially affecting its biological activity.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while substitution reactions may yield various substituted analogs of the original compound.
科学的研究の応用
1-(4-Chlorophenyl)-3-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors involved in disease processes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-3-(9H-purin-6-yl)urea: Lacks the tetrahydrofuran ring, which may affect its biological activity and chemical properties.
1-(4-Chlorophenyl)-3-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thiourea: Contains a thiourea group instead of a urea group, which may alter its reactivity and interactions with biological targets.
Uniqueness
1-(4-Chlorophenyl)-3-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea is unique due to its combination of a chlorophenyl group, a purine base, and a tetrahydrofuran ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
922713-75-5 |
|---|---|
分子式 |
C17H17ClN6O4 |
分子量 |
404.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]urea |
InChI |
InChI=1S/C17H17ClN6O4/c18-9-1-3-10(4-2-9)22-17(27)23-15-14-16(20-7-19-15)24(8-21-14)13-5-11(26)12(6-25)28-13/h1-4,7-8,11-13,25-26H,5-6H2,(H2,19,20,22,23,27)/t11-,12+,13+/m0/s1 |
InChIキー |
NYANUNPKMOKGKX-YNEHKIRRSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)NC4=CC=C(C=C4)Cl)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)NC4=CC=C(C=C4)Cl)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


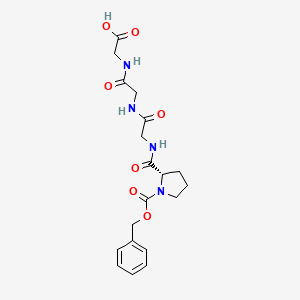
![3-(3,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915448.png)
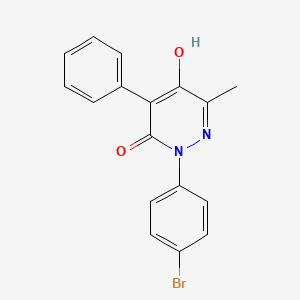
![{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12915455.png)
![1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B12915469.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12915492.png)
